molecular formula C9H10O4 B117652 2-(methoxymethoxy)benzoic Acid CAS No. 5876-91-5

2-(methoxymethoxy)benzoic Acid

Cat. No. B117652
CAS RN: 5876-91-5
M. Wt: 182.17 g/mol
InChI Key: ARNVPLFYBZBHPU-UHFFFAOYSA-N
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Description

2-(methoxymethoxy)benzoic Acid, also known as o-Anisic acid or o-Methoxybenzoic acid, belongs to a group of organic compounds called o-methoxybenzoic acids . These compounds have a methoxy group substituted for the hydrogen atom at position 2 of the benzene ring .

Scientific Research Applications

Crystal Structure Analysis

2-(methoxymethoxy)benzoic Acid, along with similar compounds, has been a subject of interest in crystallography. A study by Suchetan et al. (2016) compared the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid, highlighting the formation of two-dimensional architectures in these compounds primarily through hydrogen bonds and other interactions (Suchetan et al., 2016).

Mass Spectrometry Enhancements

In mass spectrometry, certain benzoic acid derivatives, including 2-(methoxymethoxy)benzoic Acid, are used as additives to improve ion yields and signal-to-noise ratios, especially for high-mass range molecules. This application was detailed in a study by Karas et al. (1993), where these derivatives were found to improve the performance of matrix-assisted laser desorption/ionization mass spectrometry (Karas et al., 1993).

Molecular Reactivity and Property Analysis

A detailed analysis of the molecular structure and reactivity of 4-bromo-3-(methoxymethoxy)benzoic acid was conducted by Yadav et al. (2022). The study focused on understanding the molecule's reactivity, solvation effects, vibrational assessment, and non-linear optical properties (Yadav et al., 2022).

Polyaniline Doping

Benzoic acid derivatives are used as dopants in polyaniline, as demonstrated by Amarnath and Palaniappan (2005). Their research explored how different benzoic acids, including 2-(methoxymethoxy)benzoic Acid, affect the properties of polyaniline, such as conductivity and thermal stability (Amarnath & Palaniappan, 2005).

Safety And Hazards

2-(methoxymethoxy)benzoic Acid is considered hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is also considered a hazard to the environment .

properties

IUPAC Name

2-(methoxymethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-12-6-13-8-5-3-2-4-7(8)9(10)11/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNVPLFYBZBHPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10446016
Record name 2-(methoxymethoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(methoxymethoxy)benzoic Acid

CAS RN

5876-91-5
Record name 2-(methoxymethoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2′,3-O-Isopropylidene-5′-O-(sulfamoyl)aristeromycin. This was prepared from 2′,3′-O-isopropylidenearisteromycin (290 mg, 0.95 mmol, 1.0 equiv) using the general procedure for sulfamoylation. Purification by flash chromatography (4:1 EtOAc/MeOH) afforded the title compound as a thick oil (230 mg, 63%): Rf 0.70 (3:1 EtOAc/MeOH); [α]20D −6.6 (c 1.8, CH3OH); 1H NMR (600 MHz, CD3OD) δ 1.29 (s, 3H), 1.54 (s, 3H), 2.37 (q, J=12.0 Hz, 1H), 2.46-2.54 (m, 1H), 2.54-2.64 (m, 1H), 4.24 (dd, J=16.2, 6.6 Hz, 1H), 4.28 (dd, J=16.2, 6.6 Hz, 1H), 4.70 (t, J=6.0 Hz, 1H), 4.88-4.96 (m, 1H), 5.09 (t, J=6.6 Hz, 1H), 8.19 (s, 1H), 8.21 (s, 1H); 13C NMR (150 MHz, CDCl3) δ 25.4, 27.7, 34.9, 44.5, 62.6, 71.1, 82.2, 84.8, 115.3, 120.6, 141.6, 150.7, 153.6, 157.4. b. N-Hydroxysuccinimidyl 2-(methoxymethoxy)benzoate. A solution of LiOH (660 mg, 27.5 mmol, 3.0 equiv) in MeOH (18 mL) and water (2 mL) was added to methyl 2-(methoxymethoxy)benzoate (1.81 g, 9.17 mmol, 1.0 equiv) and the reaction mixture was refluxed for 4 hours. The reaction mixture was concentrated and the residue was dissolved in H2O (20 mL) and the pH was adjusted to 3 then extracted with EtOAc (3×50 mL). The combined organic extracts were concentrated to afford 2-(methoxymethoxy)benzoic acid (1.56 g, 93%) which was directly carried onto the next step: 1H NMR (600 MHz, CDCl3) δ 3.54 (s, 3H), 5.34 (s, 2H), 7.15 (t, J=7.8 Hz, 1H), 7.26 (d, J=8.4 Hz, 1H), 7.51 (t, J=9.0 Hz, 1H), 8.14 (d, J=7.8 Hz, 1H); 13C NMR (150 MHz, CDCl3) δ 57.0, 95.8, 115.1, 118.4, 122.9, 133.5, 134.9, 156.2, 166.0.
Name
EtOAc MeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
N-Hydroxysuccinimidyl 2-(methoxymethoxy)benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
660 mg
Type
reactant
Reaction Step Three
Quantity
1.81 g
Type
reactant
Reaction Step Three
Name
Quantity
18 mL
Type
solvent
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
E Marzi, F Mongin, A Spitaleri… - European Journal of …, 2001 - Wiley Online Library
O‐Methoxymethyl (MOM) protected fluorophenols can be cleanly metalated and subsequently be submitted to site‐selective electrophilic substitution. The 2‐ and 4‐isomers exhibit …
B Capon, E Anderson, NS Anderson… - Journal of the …, 1971 - pubs.rsc.org
… The values of k, and k, for compounds (1)(111) are all larger than those for 2-methoxymethoxybenzoic acid (Table 5). This is most simply interpreted as a steric effect. In the absence of …
Number of citations: 1 pubs.rsc.org
B Capon, MC Smith, E Anderson, RH Dahm… - Journal of the …, 1969 - pubs.rsc.org
… The close similarity between the hydrolysis of 2carboxyphenyl PD-ghcoside and 2-methoxymethoxybenzoic acid suggests that their mechanisms are similar. The isotope effect for the …
Number of citations: 27 pubs.rsc.org
S Schieferdecker, S König, S Pace, O Werz… - …, 2017 - Wiley Online Library
A total of 48 analogues of the natural product myxochelin A were prepared and evaluated for their inhibitory effects on human 5‐lipoxygenase in both cell‐free and cell‐based assays. …
J Sandell - Journal of Labelled Compounds and …, 2013 - Wiley Online Library
In support of a metabolite study, the β‐amyloid plaque neuroimaging positron‐emission tomography radioligand AZD4694 was labeled with carbon‐14 in 10 radiosynthetic steps …
BM Dunn, TC Bruice - Journal of the American Chemical Society, 1971 - ACS Publications
… 2-Ethoxymethoxybenzoic acid (XIV), 2-methoxymethoxy benzoic acid (XV), 2-benzyloxymethoxybenzoicacid (XVI), and sym-di(2carboxyphenoxy) dimethyl ether (XVII) were …
Number of citations: 35 pubs.acs.org
GJP Perry - 2016 - search.proquest.com
In the ten years since Gooßen and co-workers published their first report on decarboxylative cross-coupling, the field of decarboxylative activation has grown tremendously. Benzoic …
Number of citations: 4 search.proquest.com
JW Clark-Lewis, DP Cox - Australian Journal of Chemistry, 1976 - CSIRO Publishing
… Evaporation of the dried (MgS04) ethereal extract and crystallization of the residue from hexane gave 4-methoxy-2-methoxymethoxybenzoic acid in needles (0.32 g, 60%), mp 86-87" (…
Number of citations: 2 www.publish.csiro.au
IR Greig, AJ Kirby - Journal of physical organic chemistry, 2004 - Wiley Online Library
… The ratio of this rate relative to rate for the hydrolysis of 2-methoxymethoxybenzoic acid 2, is given by Eqn (15) {the cross term [À0.054Â ∆pKa(COOH) Â ∆pKa(phenol)] makes a neg…
Number of citations: 12 onlinelibrary.wiley.com
BM Dunn, TC Bruice - Adv Enzymol Relat Areas Mol Biol, 1973 - books.google.com
Given the ubiquitous array of polysaccharides as components of connective tissues (hyaluronic acid), bacterial cell walls (poly-NAG—NAM), plant cell walls (cellulose), crustacean …
Number of citations: 65 books.google.com

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